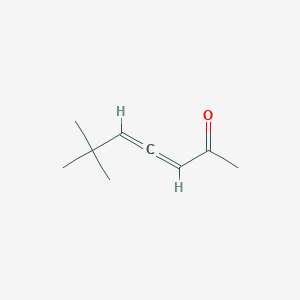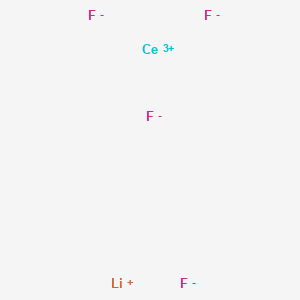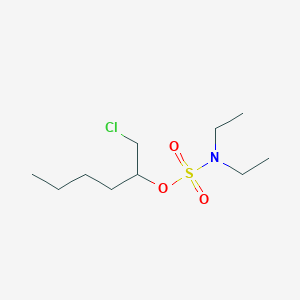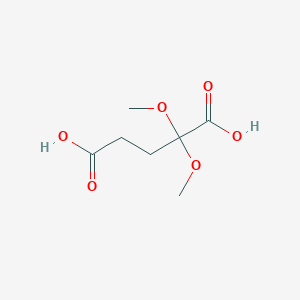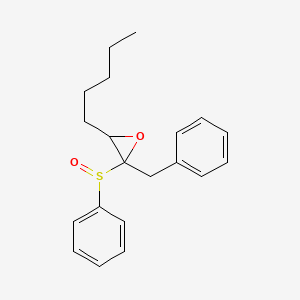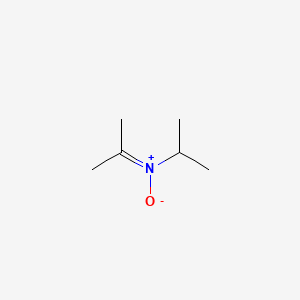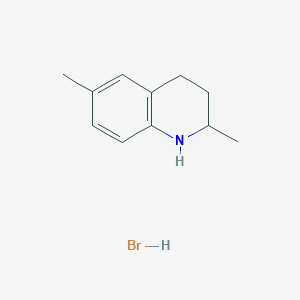
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse applications in medicinal chemistry, biology, and industry . The compound is typically a colorless oil and is used in various scientific and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline using heterogeneous catalysts . This process is reversible, and the hydrogenation can be controlled to produce the desired tetrahydroquinoline derivative. Another method involves the use of multicomponent reactions, such as the aza-Michael–Michael addition, which involves the reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base like DBU .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient conversion of quinoline to its tetrahydro derivative . The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a secondary amine, it can form salts with strong acids and can be oxidized to the corresponding nitrone using oxidizing agents like hydrogen peroxide .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Hydrogen gas with metal catalysts.
Substitution: N-alkylation reactions with halo acetophenones.
Major Products
The major products formed from these reactions include nitrone derivatives, decahydroquinoline, and various substituted tetrahydroquinolines .
科学研究应用
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which provides defense against oxidative stress by binding to the antioxidant response element (ARE) in the promoters of cytoprotection genes .
相似化合物的比较
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroleptic-like properties and its role as an antagonist of the dopamine D2 receptor.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Studied for its antioxidant properties and its effects on NADPH-generating enzymes and chaperones.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline in various scientific and industrial contexts.
属性
CAS 编号 |
90936-28-0 |
|---|---|
分子式 |
C11H16BrN |
分子量 |
242.16 g/mol |
IUPAC 名称 |
2,6-dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide |
InChI |
InChI=1S/C11H15N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3,6-7,9,12H,4-5H2,1-2H3;1H |
InChI 键 |
CAPQLINXZMNXGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(N1)C=CC(=C2)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
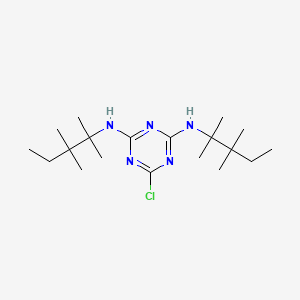
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)

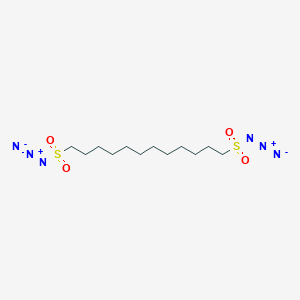
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
